Catechol-2,3-Dioxygenase (Meta-Cleavage) Catalytic Efficiency: Near-Complete Substrate Exclusion of 3,5-DMC
Wild-type catechol-2,3-dioxygenase (C2,3O, EC 1.13.11.2) from Pseudomonas stutzeri OX1 discriminates against 3,5-DMC to a degree that functionally excludes it as a substrate. The turnover number (kcat) for 3,5-DMC is 0.36 s⁻¹ versus 180 s⁻¹ for unsubstituted catechol—a 500-fold reduction in catalytic rate. The Michaelis constant (KM) is 0.0738 mM for 3,5-DMC versus 0.001 mM for catechol, reflecting 74-fold weaker substrate binding [1]. The resulting catalytic efficiency (kcat/KM) is approximately 4.9 s⁻¹mM⁻¹ for 3,5-DMC compared to 180,000 s⁻¹mM⁻¹ for catechol, representing a ~37,000-fold discrimination. For context, 3-methylcatechol retains a kcat/KM of ~31,000 s⁻¹mM⁻¹ under identical conditions. A separate study using a coupled whole-cell assay confirmed that specific activity toward 3,5-DMC was merely 0.01% of the activity measured with catechol, compared to 0.05% for 3,6-dimethylcatechol and efficient cleavage of 3,4-dimethylcatechol [2].
| Evidence Dimension | Catalytic efficiency (kcat/KM) for meta-cleavage by catechol-2,3-dioxygenase |
|---|---|
| Target Compound Data | kcat = 0.36 s⁻¹; KM = 0.0738 mM; kcat/KM ≈ 4.9 s⁻¹mM⁻¹ |
| Comparator Or Baseline | Catechol: kcat = 180 s⁻¹, KM = 0.001 mM, kcat/KM ≈ 180,000 s⁻¹mM⁻¹; 3-Methylcatechol: kcat = 118 s⁻¹, KM = 0.0038 mM, kcat/KM ≈ 31,000 s⁻¹mM⁻¹ |
| Quantified Difference | ~37,000-fold lower catalytic efficiency vs. catechol; ~6,300-fold lower vs. 3-methylcatechol; specific activity = 0.01% of catechol activity |
| Conditions | Purified recombinant C2,3O from P. stutzeri OX1 expressed in E. coli BL21(DE3); pH 7.5, 25°C [1]; whole-cell assay in P. stutzeri OX1 [2] |
Why This Matters
Researchers studying aromatic degradation pathways or engineering dioxygenases for bioremediation must select 3,5-DMC—not 3,4-DMC or catechol—when a meta-cleavage-resistant catechol substrate or a negative-control probe for extradiol dioxygenase activity is required.
- [1] Siani, L.; Viggiani, A.; Notomista, E.; Pezzella, A.; Di Donato, A. The role of residue Thr249 in modulating the catalytic efficiency and substrate specificity of catechol-2,3-dioxygenase from Pseudomonas stutzeri OX1. FEBS J. 2006, 273, 2963-2976. DOI: 10.1111/j.1742-4658.2006.05307.x. PMID: 16734718. Kinetic data also curated in BRENDA (Literature Reference 673546). View Source
- [2] Arenghi, F.L.G.; Berlanda, D.; Galli, E.; Sello, G.; Barbieri, P. Organization and regulation of meta cleavage pathway genes for toluene and o-xylene derivative degradation in Pseudomonas stutzeri OX1. Appl. Environ. Microbiol. 2001, 67(7), 3304-3308. DOI: 10.1128/AEM.67.7.3304-3308.2001. PMID: 11425758. View Source
